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molecular formula C6H4FN3O4 B7936623 4-Fluoro-2,6-dinitroaniline CAS No. 82366-44-7

4-Fluoro-2,6-dinitroaniline

Cat. No. B7936623
M. Wt: 201.11 g/mol
InChI Key: NCULVGHRNORGOV-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

A solution of 4-fluoro-2,6-dinitro(trifluoroacetamido)benzene (297 mg, 1.00 mmol) in 10% K2CO3 (10 mL) was refluxed for 1 h, then cooled to room temperature to give yellow crystals. It was filtered and washed with cold water (2×1 mL), affording 105 mg (52%) of the title compound. 1H NMR (DMSO-d6): δ 8.254 (s, 2H), 8.460 (d, 2H, J=8.4).
Name
4-fluoro-2,6-dinitro(trifluoroacetamido)benzene
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([NH:11]C(=O)C(F)(F)F)=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1>C([O-])([O-])=O.[K+].[K+]>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([NH2:11])=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
4-fluoro-2,6-dinitro(trifluoroacetamido)benzene
Quantity
297 mg
Type
reactant
Smiles
FC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C(F)(F)F)=O)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give yellow crystals
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
washed with cold water (2×1 mL)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(N)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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